molecular formula C8H11NO3 B3143478 (2,6-Dimethoxypyridin-4-yl)methanol CAS No. 52606-06-1

(2,6-Dimethoxypyridin-4-yl)methanol

Cat. No.: B3143478
CAS No.: 52606-06-1
M. Wt: 169.18 g/mol
InChI Key: RCHWUYBCJONUSA-UHFFFAOYSA-N
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Description

“(2,6-Dimethoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of “this compound” involves several steps . A preparation method of synthesis 4- amino -2,6- dimethoxypyridin includes addition reaction, condensation reaction, cyclization reaction, and methoxylation reaction . The synthesis can be done from 4-Pyridinecarboxylic acid, 2,6-diMethoxy-, Methyl ester .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 169.18 . The boiling point and other physical properties are not available in the search results.

Scientific Research Applications

Catalytic Applications

(2,6-Dimethoxypyridin-4-yl)methanol and its derivatives have been explored in various catalytic applications. For instance, nickel complexes with bidentate N,O-type ligands, including those derived from (pyridin-2-yl)methanol, have been synthesized and tested for their effectiveness in the catalytic oligomerization of ethylene. These complexes have shown significant activity, yielding mostly dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).

Crystal Structure Analysis

There has been interest in the synthesis and crystal structure analysis of compounds containing this compound. A notable example is the synthesis of Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)], where the structure was determined using X-ray single crystal diffraction analysis (Yin, Wang, Wang, Ma, 2010).

Hydrogen Bonding Studies

This compound has been used in studies investigating hydrogen bonding in binary mixtures. Research on the enthalpies of solution of methanol in pyridine derivatives including 2,6-dimethylpyridine provides insights into the interactions at the molecular level (Marczak, Heintz, Bucek, 2004).

Spectroscopic Studies

Spectroscopic studies have been conducted to understand the molecular organization of compounds related to this compound in various solvents. These studies help in understanding how molecular organization is altered in different environments (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, Gagoś, 2018).

Chelation-Controlled Synthesis

Chelation-controlled synthesis has been explored using derivatives of this compound. For example, the synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation of glycolate enolate has been investigated (Jung, Ho, Kim, 2000).

Thermodynamic Properties in Mixtures

Studies on the thermodynamic properties of mixtures containing self-associating components like alcohols and pyridine derivatives have been conducted. This research offers insights into the behaviors and interactions within such mixtures (Heintz, Wandschneider, Lüning, Marczak, 2006).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using this compound derivatives. For instance, unusual access to 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones has been documented (Bellesia, Buyck, Colucci, Ghelfi, Laureyn, Libertini, Mucci, Pagnoni, Pinetti, Rogge, Stevens, 2001).

Properties

IUPAC Name

(2,6-dimethoxypyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHWUYBCJONUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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